molecular formula C6H9N B1581467 N-Ethylpyrrole CAS No. 617-92-5

N-Ethylpyrrole

Cat. No.: B1581467
CAS No.: 617-92-5
M. Wt: 95.14 g/mol
InChI Key: VPUAYOJTHRDUTK-UHFFFAOYSA-N
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Description

Significance of N-Ethylpyrrole in Contemporary Chemical Disciplines

The importance of this compound in modern chemistry is multifaceted. It serves as a crucial monomer in the synthesis of conducting polymers, such as poly(this compound) (PEPy), which are integral to the development of advanced electronic devices, sensors, and energy storage systems. acs.org The ethyl substituent enhances the polymer's properties, such as solubility and mechanical strength, compared to the unsubstituted polypyrrole. mdpi.com

In the realm of organic synthesis, this compound is a versatile intermediate for creating more complex molecular architectures. chemimpex.com Its derivatives are being explored for their potential biological activities, including antimicrobial and anticancer properties. Furthermore, the unique aromatic profile of this compound has led to its identification as a key flavor compound in certain foods, highlighting its relevance in flavor and fragrance chemistry. The study of its photodissociation dynamics also provides fundamental insights into the behavior of nitrogen-containing heterocyclic compounds. rsc.org

Scope and Objectives of Research on this compound

Current research on this compound is focused on several key areas. A primary objective is the development of efficient and scalable synthesis methods, including both traditional chemical routes and more sustainable catalytic vapor-phase processes. Researchers are also dedicated to thoroughly characterizing its physicochemical properties to better understand its reactivity and potential applications.

A significant portion of research is directed towards materials science, with the goal of tailoring the properties of this compound-based conducting polymers for specific applications. acs.orgmdpi.com This includes enhancing their conductivity, stability, and processability. In medicinal chemistry, the objective is to synthesize and screen novel this compound derivatives for potent biological activities, with the ultimate aim of developing new therapeutic agents. scitechnol.com Additionally, ongoing studies into its fundamental chemical behavior, such as its role in enzymatic reactions and photodissociation, aim to expand our understanding of this versatile compound. rsc.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H9N scbt.com
Molecular Weight 95.14 g/mol scbt.comnih.gov
Boiling Point 115-119 °C thegoodscentscompany.com
Appearance Colorless to pale yellow liquid ontosight.aithegoodscentscompany.com
Solubility Soluble in organic solvents like ethanol, ether, and chloroform ontosight.ai

Interactive Data Table: Research Focus on this compound Derivatives

Research AreaKey Findings and ObjectivesReferences
Conducting Polymers This compound is a monomer for poly(this compound) (PEPy), which exhibits good conductivity, thermal stability, and hydrophobicity. Research aims to improve these properties for applications in sensors, batteries, and electrodes. acs.orgmdpi.com
Organic Synthesis Serves as a versatile building block for more complex molecules. Can undergo oxidation, reduction, and substitution reactions to yield various derivatives. sunderland.ac.uk
Medicinal Chemistry Derivatives of this compound have shown potential antimicrobial and anticancer activities. The goal is to develop new drugs with enhanced bioactivity. scitechnol.com
Materials Science Used in developing functional materials like conductive coatings and dyes for electronics and textiles. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrrole
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InChI

InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3
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InChI Key

VPUAYOJTHRDUTK-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H9N
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DSSTOX Substance ID

DTXSID80870703
Record name 1-Ethyl-1H-pyrrole
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Molecular Weight

95.14 g/mol
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CAS No.

617-92-5, 92933-61-4
Record name 1-Ethyl-1H-pyrrole
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Advanced Synthetic Methodologies for N Ethylpyrrole and Its Derivatives

Alkylation and N-Substitution Approaches

The introduction of an ethyl group onto the nitrogen atom of a pyrrole (B145914) ring is a fundamental transformation in the synthesis of N-Ethylpyrrole. This section discusses direct alkylation methods and the use of specific alkylating agents to achieve this substitution.

Direct Alkylation of Pyrrole Systems

Direct N-alkylation of pyrrole is a common strategy for synthesizing this compound. This method involves the deprotonation of the pyrrole nitrogen by a base, followed by the introduction of an ethyl group.

A typical procedure for the direct alkylation of pyrrole involves the use of a strong base, such as sodium hydride or potassium carbonate, to deprotonate the pyrrole nitrogen. This creates a pyrrolide anion, which then acts as a nucleophile, attacking an ethylating agent. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Controlling the reaction temperature is crucial to prevent side reactions such as polyalkylation or polymerization.

Reactions with Alkyl Halides and Tosylates

Alkyl halides and tosylates are frequently employed as ethylating agents in the synthesis of this compound. The reactivity of these agents and the choice of reaction conditions can significantly influence the outcome of the synthesis.

Ethyl halides, such as ethyl bromide or ethyl iodide, are common reagents for the N-alkylation of pyrrole. The reaction proceeds via a nucleophilic substitution mechanism where the pyrrolide anion displaces the halide ion. The choice between ethyl bromide and ethyl iodide can affect the reaction rate, with ethyl iodide generally being more reactive.

Tosylates are also effective leaving groups and can be used to introduce the ethyl group. aston.ac.uk Alkyl tosylates are often prepared from the corresponding alcohol and can be advantageous in certain synthetic contexts. wikipedia.orgpressbooks.pub The use of tosylates can sometimes lead to cleaner reactions and higher yields compared to alkyl halides. aston.ac.uk For instance, the Kornblum oxidation method can be adapted by first converting an alkyl halide to a tosylate, which is a better leaving group, to facilitate the reaction. wikipedia.org Cross-coupling reactions of alkyl tosylates with organozinc reagents, catalyzed by palladium complexes, have also been reported, demonstrating the versatility of tosylates in C-C bond formation, which can be conceptually extended to N-alkylation. organic-chemistry.org

Table 1: Comparison of N-Alkylation Methods for Pyrrole This table is interactive. You can sort and filter the data.

Method Starting Materials Catalyst/Conditions Yield & Purity Advantages Limitations
Direct N-Alkylation Pyrrole + Ethyl halide Base (NaH, K₂CO₃), DMF, Room Temperature Moderate to high Simple, straightforward Side reactions, purification needed

Polymerization Techniques for Poly(this compound)

Poly(this compound) (PEPy) is a conductive polymer with various potential applications. This section focuses on the chemical oxidative polymerization methods used for its synthesis, including both solvent-free and liquid media approaches.

Chemical Oxidative Polymerization Protocols

Chemical oxidative polymerization is a widely used method for synthesizing polypyrrole and its derivatives. nih.govacs.orgresearchgate.net This technique involves the use of an oxidizing agent to initiate the polymerization of the monomer. Ferric chloride (FeCl₃) is a commonly used oxidant for this purpose. nih.govacs.orgresearchgate.net

Solvent-Free Methods and Morphology Control

Solvent-free chemical oxidative polymerization offers an alternative to traditional solution-based methods, addressing some of their limitations. nih.govacs.orgresearchgate.net This approach involves the direct mechanical mixing of the this compound monomer with a solid oxidant, such as FeCl₃, under an inert atmosphere. nih.govacs.orgresearchgate.netnih.gov

Research has shown that this solvent-free method can produce poly(this compound) grains with diameters of a few tens of micrometers. acs.orgresearchgate.net The polymerization occurs at the surface of the oxidant particles. acs.orgresearchgate.net One of the advantages of this technique is the potential to control the morphology of the resulting polymer. rsc.org However, studies have also indicated that overoxidation can occur, leading to the introduction of hydroxy and carbonyl groups into the polymer structure. acs.orgresearchgate.net The resulting polymer grains are doped with chloride ions from the oxidant, which can be removed through a dedoping process using a base like sodium hydroxide (B78521). nih.govacs.orgresearchgate.net The hydrophobicity of the polymer is influenced by the alkyl group on the nitrogen of the pyrrole ring, with larger alkyl groups leading to higher hydrophobicity. nih.govacs.orgresearchgate.net

Challenges in Liquid Media Polymerization

While polymerization of this compound in liquid media, such as water or chloroform, is a common practice, it presents several challenges. nih.govacs.orgresearchgate.net A significant issue is the low yield of poly(this compound) when the polymerization is conducted in an aqueous medium. nih.govacs.org This is attributed to the poor solubility of the this compound monomer in water. nih.govacs.org

The use of organic solvents that contain halogens can also pose environmental concerns and make large-scale production difficult. nih.govacs.org Furthermore, compared to the extensive research on polypyrrole, the chemical synthesis and characterization of N-alkylated polypyrrole derivatives like poly(this compound) have not been as thoroughly investigated. nih.gov

Table 2: Research Findings on Poly(this compound) Synthesis This table is interactive. You can sort and filter the data.

Polymerization Method Key Findings Morphology Challenges
Solvent-Free Chemical Oxidative Polymerization Polymerization occurs at the oxidant surface; overoxidation can introduce hydroxy and carbonyl groups. acs.orgresearchgate.net Atypical grains with diameters of a few tens of micrometers. acs.orgresearchgate.net Potential for overoxidation. acs.orgresearchgate.net
Liquid Media Polymerization (Aqueous) Low polymer yield due to poor monomer solubility. nih.govacs.org Not specified Low yield, environmental concerns with halogenated organic solvents. nih.govacs.org

Electrochemical Polymerization Strategies

Electrochemical polymerization is a primary method for producing polypyrrole (PPy) derivatives, offering significant control over film thickness, morphology, and properties. mdpi.comtsijournals.com This technique involves the oxidation of the monomer at an electrode surface, leading to the formation of a polymer film directly on the electrode. mdpi.comupdatepublishing.com The properties of the resulting poly(this compound) (PEPy) can be finely tuned by adjusting parameters such as the applied potential or current, solvent, and supporting electrolyte. tsijournals.com

Controlled electrodeposition allows for the precise fabrication of poly(this compound) films on conductive surfaces. One of the key advantages of this electrochemical approach is the ability to generate polymer films on micro-surfaces with complex geometries, ensuring good operational robustness in various media. acs.org Techniques such as constant potential (potentiostatic), constant current (galvanostatic), and cyclic voltammetry are commonly employed. mdpi.com

For instance, the electropolymerization of N-substituted pyrroles can be achieved by applying a controlled potential, such as +0.8 V, to oxidize the monomer and deposit a film. acs.orgresearchgate.net This controlled potential helps prevent overoxidation of the polypyrrole backbone, which is crucial for preserving its conductivity. acs.org The resulting films exhibit reversible oxidation waves, confirming the formation of an electroactive, conducting polymer. acs.org The initial stages of electrodeposition can involve a combination of 2D and 3D growth mechanisms, eventually transitioning to a layer-by-layer growth mode, which demonstrates the feasibility of creating ultrathin films. tsijournals.com

ParameterDescriptionTypical Values/ConditionsSource
Technique Method of applying electrical stimulus.Potentiostatic, Galvanostatic, Cyclic Voltammetry mdpi.com
Potential Applied voltage to drive oxidation.~0.8 V vs. SCE/Ag/Ag+ acs.orgresearchgate.net
Solvent Medium for the reaction.Acetonitrile (CH3CN), Water tsijournals.comacs.org
Electrolyte Provides ionic conductivity.Tetrabutylammonium perchlorate (B79767) (TBAP), LiClO4 acs.org
Film Growth Mechanism of polymer deposition.2D/3D nucleation followed by layer-by-layer growth tsijournals.com

This table presents typical parameters for the controlled electrodeposition of N-substituted polypyrroles.

Recent advancements have enabled the synthesis of nanostructured poly(this compound) and related polymers without the use of hard templates. A novel, template-free electrodeposition method has been developed for the facile fabrication of nanostructured films, such as nanowires. maynoothuniversity.ieresearchgate.net This approach is significant because the nanostructure of conducting polymers greatly influences ion transfer at the electrode-electrolyte interface and, consequently, their electrochemical performance. researchgate.net

One such method involves a bielectrolyte co-solvent system. For example, a nanostructured poly[N-(2-azidoethyl)pyrrole] film was fabricated using a solution containing both LiClO4 as a 'seed' electrolyte and (NH4)H2PO4 as a 'bulk' electrolyte. maynoothuniversity.ie This specific environment facilitates the growth of nanowire arrays directly on the electrode surface. maynoothuniversity.ieresearchgate.net The mechanism is believed to involve the production of hydroxyl radicals from water oxidation under the experimental conditions, which influences the polymer's morphology. researchgate.net Such template-free methods are advantageous for their simplicity and efficiency in creating high-surface-area materials for applications like biosensors. maynoothuniversity.ie

Poly(this compound) and its derivatives can be functionalized with transition metal complexes to impart specific catalytic, redox, or sensing properties. maynoothuniversity.iemaynoothuniversity.ie This functionalization can be achieved either by electropolymerizing a monomer that already contains a metal complex or by modifying the polymer film after its deposition. maynoothuniversity.ie

A common strategy involves synthesizing a pyrrole monomer with a chelating ligand, such as 2,2'-bipyridine (B1663995) (Bipy), attached to the nitrogen atom. maynoothuniversity.iemaynoothuniversity.ie This functionalized monomer can then coordinate with a transition metal, and the resulting metal-complex-bearing monomer is subsequently electropolymerized. maynoothuniversity.ie Alternatively, a polymer film containing reactive groups, like azide (B81097) moieties, can be prepared first. This film is then functionalized in a subsequent step via click chemistry, for example, by reacting it with a transition metal complex that has a complementary functional group, such as an alkyne. maynoothuniversity.ie For instance, a poly[N-(2-azidoethyl)pyrrole] nanowire film has been chemically post-functionalized by attaching ethynylferrocene, a redox-active molecule, creating a covalently bound, nanostructured system. maynoothuniversity.ie

Novel Cyclization and Coupling Reactions

The synthesis of the this compound monomer itself, along with its substituted derivatives, relies on a variety of classical and modern organic reactions. These methods provide access to a wide range of pyrrole structures that can serve as precursors for polymerization or other applications.

The Paal-Knorr synthesis is a cornerstone method for preparing N-substituted pyrroles. rsc.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, such as ethylamine, typically under acidic conditions, to form the pyrrole ring. rsc.orgwikipedia.org This method is valued for its operational simplicity and efficiency. rgmcet.edu.inmdpi.com

The mechanism proceeds through the formation of a hemiaminal, followed by an attack of the amine on the second carbonyl group to form a dihydroxy-tetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole. wikipedia.org Numerous modifications have been developed to make this reaction greener and more efficient, such as using milder acid catalysts or even performing the reaction under solvent-free conditions. rgmcet.edu.inmdpi.com For example, catalysts like CATAPAL 200, an alumina (B75360) with a high percentage of Brønsted acid sites, have been shown to effectively catalyze the Paal-Knorr reaction between acetonylacetone and primary amines in high yields with reduced reaction times and no required solvent. mdpi.com

The Knorr pyrrole synthesis, another classical method, typically involves the condensation of an α-amino-ketone with a β-ketoester. researchgate.net A modern variation involves the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate to regioselectively form ethyl pyrrole-2-carboxylates. researchgate.net

ReactionReactantsCatalyst/ConditionsProduct TypeSource
Paal-Knorr 1,4-Dicarbonyl + Primary Amine (e.g., Ethylamine)Weak acid (e.g., Acetic Acid), Heterogeneous catalysts (e.g., Alumina)N-Substituted Pyrrole rsc.orgwikipedia.orgmdpi.com
Knorr (variant) Enaminone + α-Keto-oximeReductive condensationFunctionalized Pyrrole researchgate.net

This table summarizes the key components of Knorr and Paal-Knorr type syntheses for N-substituted pyrroles.

Modern synthetic chemistry has introduced a variety of transition metal-catalyzed and metal-free reactions for the construction of the pyrrole ring. rsc.orgresearchgate.net These methods often provide access to complex pyrrole derivatives with high selectivity and functional group tolerance. organic-chemistry.orgsioc-journal.cn

Transition metal-catalyzed approaches frequently employ metals like palladium, rhodium, zinc, iron, and manganese. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, dienyl azides can be converted into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalysts such as zinc iodide (ZnI2) or rhodium complexes. organic-chemistry.org These reactions are valued for their mild conditions and efficiency. organic-chemistry.org Iron-catalyzed Paal-Knorr condensations in water represent an inexpensive and practical route to N-substituted pyrroles. organic-chemistry.org Cycloaddition reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, are also powerful tools for synthesizing pyrrole skeletons, often with high regioselectivity. sioc-journal.cn

Metal-free approaches are gaining prominence as they offer more sustainable and environmentally friendly synthetic routes. researchgate.netresearchgate.net These can include oxidative cross-coupling reactions or multicomponent cascade reactions. researchgate.netjst.go.jp For instance, a metal-free oxidative cross-coupling of pyrroles can be achieved, and the reaction's scope can be extended to various N-substituted pyrroles. jst.go.jp Additionally, solvent-free chemical oxidative polymerization of this compound has been conducted by simply mechanically mixing the monomer with a solid oxidant like ferric chloride (FeCl3), demonstrating a simple, metal-mediated but solvent-free approach to the polymer. nih.govacs.orgresearchgate.netacs.org

Synthesis of N-Alkoxycarbonyl Pyrroles

The synthesis of N-alkoxycarbonyl pyrroles, which serve as important protected intermediates in organic synthesis, can be achieved through several effective methods. One prominent one-step method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). organic-chemistry.orgnih.govnih.gov This reaction is typically conducted by heating the carbamate (B1207046) and 2,5-dimethoxytetrahydrofuran in acetic acid. organic-chemistry.orgnih.gov This approach allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen. nih.govnih.gov The resulting N-alkoxycarbonyl pyrroles exhibit different reactivity compared to other N-protected pyrroles, such as N-sulfonyl pyrroles. organic-chemistry.orgnih.gov For instance, N-alkoxycarbonyl pyrroles can be regioselectively acylated at the 2-position, whereas N-sulfonyl pyrroles tend to undergo acylation at the 3-position. organic-chemistry.org

Another synthetic strategy is a two-step procedure for creating N-alkoxycarbonyl-2,5-disubstituted pyrroles. rsc.org This process begins with the addition of nitro ketals to α-amido sulfones, promoted by potassium fluoride (B91410) on alumina, to form nitrocarbamate adducts. rsc.org The second step involves an acid-promoted ring closure of these intermediates using p-toluenesulfonic acid (p-TSA), which initiates a cascade process involving ketal cleavage, ring closure, and finally, aromatization through the elimination of nitrous acid to yield the desired pyrrole. rsc.org

Below is a data table summarizing the synthesis of various N-alkoxycarbonyl pyrroles via the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran.

O-Substituted Carbamate (Starting Material)Resulting N-Alkoxycarbonyl PyrroleYield (%)
Methyl carbamateN-Methoxycarbonylpyrrole75
Ethyl carbamateN-Ethoxycarbonylpyrrole80
tert-Butyl carbamateN-tert-Butoxycarbonylpyrrole (N-Boc-pyrrole)88
Benzyl carbamateN-Benzyloxycarbonylpyrrole (N-Cbz-pyrrole)91
Allyl carbamateN-Allyloxycarbonylpyrrole (N-Alloc-pyrrole)85

This table is generated based on findings reported in the literature, which describe the condensation reaction in refluxing acetic acid. organic-chemistry.orgnih.gov

Incorporation into Chitosan (B1678972) Derivatives

The chemical modification of chitosan, a naturally occurring polysaccharide, by incorporating N-alkylated pyrrole moieties can enhance its properties for various applications. bbrc.in A method has been developed for the synthesis of N-alkyl pyrrole derivatives of chitosan, including this compound derivatives. bbrc.in This process involves a multi-step synthetic pathway. bbrc.in

The synthesis begins with the modification of chitosan to create an intermediate, N-chloroacyl-6-O-triphenylmethyl chitosan. bbrc.in This intermediate is then reacted with this compound in a subsequent step. The N-chloroacyl-6-O-triphenylmethyl chitosan is stirred with this compound at an elevated temperature (60°C) for an extended period (72 hours) under an inert argon atmosphere to yield the this compound derivative of chitosan. bbrc.in The introduction of the N-alkyl pyrrole group onto the chitosan backbone is intended to improve its biological activity. bbrc.in Studies have shown that increasing the alkyl chain length on the pyrrole can lead to increased antimicrobial activity. bbrc.in

Monomer Synthesis for Advanced Polymer Architectures

This compound Methacrylate (B99206) Synthesis for Controlled Polymerization

For applications in advanced polymer architectures, specialized monomers are required. This compound methacrylate is one such monomer, designed for controlled polymerization techniques like simplified electrochemically mediated atom transfer radical polymerization (se-ATRP). researchgate.net This monomer features a polymerizable methacrylate backbone attached to a pyrrole sidechain via an ethyl linker. researchgate.net

The successful synthesis of this compound methacrylate has been confirmed through spectroscopic analysis. researchgate.net Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy shows characteristic peaks corresponding to the protons on the pyrrole ring (at chemical shifts of approximately 6.70 ppm and 6.10 ppm for the alpha and beta positions, respectively) and the methacrylate group, including the geminal protons on the alkene (at approximately 6.18 ppm and 5.60 ppm). researchgate.net Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy further confirms the structure. researchgate.net The availability of such monomers is crucial for creating polymer-grafted materials with enhanced capabilities. researchgate.net

Azide-Functionalized Pyrrole Monomers

Azide-functionalized monomers are valuable precursors for materials science, allowing for post-polymerization modification via "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition. rsc.org Various synthetic routes to azide-functionalized pyrroles have been developed.

One effective method involves the intramolecular cyclization of homopropargyl azides catalyzed by indium(III). acs.org This atom-economic approach can produce a variety of substituted pyrroles containing aryl, heteroaryl, and alkyl groups in good yields. acs.org The reaction is typically carried out by heating the homopropargyl azide with a catalytic amount of indium(III) chloride in a solvent like dichloroethane. acs.org

Another strategy involves synthesizing N-alkynylated pyrrole derivatives, which can then react with azide-containing compounds. rsc.orgsemanticscholar.org For example, a dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer functionalized with a terminal alkyne group was synthesized and shown to readily react with organic azides under mild conditions to achieve high yields of the "clicked" product. rsc.orgsemanticscholar.org Such methods provide a straightforward route to fabricating diverse, functionalized polypyrrole-based systems. rsc.orgsemanticscholar.org The use of vinyl azides in photodecomposition reactions also presents a pathway to constructing substituted pyrrole rings. mdpi.com

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for monitoring the chemical changes that occur during the polymerization of N-Ethylpyrrole into poly(this compound). By analyzing the infrared spectra, researchers can confirm the formation of the polymer and identify key structural features.

In studies of PEPy synthesized via chemical oxidative polymerization, several characteristic absorption bands are observed. These include vibrations corresponding to the fundamental structure of the pyrrole (B145914) ring and the ethyl group attached to the nitrogen atom. For instance, the C–H in-plane deformation vibrations in PEPy are typically found around 1062 cm⁻¹, while the C–N stretching vibration within the pyrrole ring is observed at approximately 1450 cm⁻¹. The C–C stretching vibration of the ring appears at about 1560 cm⁻¹. nih.gov

Furthermore, FTIR analysis can reveal details about the polymerization process itself. In some syntheses, such as solvent-free chemical oxidative polymerization, absorptions near 1700 cm⁻¹ and 3000 cm⁻¹ have been identified, corresponding to carbonyl and hydroxy groups, respectively. The presence of these groups indicates that the polymer was overoxidized during its formation. nih.govresearchgate.netacs.org The technique is also sensitive enough to detect changes upon dedoping of the polymer; a shift in the maximum absorption wavenumber of the C-C stretching vibration to a higher value (e.g., 1597 cm⁻¹) after dedoping suggests a shortening of the polymer's conjugation length. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound) (PEPy) This table summarizes key vibrational modes observed in poly(this compound) synthesized via solvent-free chemical oxidative polymerization.

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~1062C–H in-plane deformation vibrations nih.gov
~1450C–N stretching vibration in the pyrrole ring nih.gov
~1560C–C stretching vibration in the pyrrole ring (doped) nih.gov
~2972C–H stretching of the ethyl group nih.gov
~1700 / ~3000Carbonyl / Hydroxy groups (from overoxidation) nih.govacs.org

Surface and Morphological Characterization

Scanning Electron Microscopy (SEM) is extensively used to visualize the surface morphology of poly(this compound). The technique provides high-resolution images that reveal the micro- and nanostructure of the polymer, which is highly dependent on the synthesis method.

When this compound is polymerized via a solvent-free chemical oxidative process, SEM studies show the formation of atypical grains. nih.govacs.org These grains are reported to have diameters of a few tens of micrometers. nih.govacs.orgacs.org Further investigation of these grains reveals that they are composed of smaller, submicrometer-sized primary particles. researchgate.net The morphology of PEPy has also been described as having a "doughnut"-like shape with diameters ranging from 20 to 100 µm in certain preparations. upc.edu The ability to control morphology is significant, as demonstrated by the fabrication of nanostructured poly[N-(2-azidoethyl)pyrrole] films, where uniform, oriented nanowires were produced by adjusting the polymerization time. dtic.mil This control over the physical structure, from granular to fibrous, is a key aspect revealed by SEM analysis.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of poly(this compound). This analysis is particularly crucial for confirming the success of doping and dedoping processes, which are central to the function of conducting polymers.

XPS studies on PEPy synthesized by solvent-free chemical oxidative polymerization confirm the presence of carbon (C), nitrogen (N), and chlorine (Cl) when ferric chloride is used as the oxidant, with the chlorine originating from the dopant anions. nih.govacs.org Overoxidation during synthesis can also be confirmed by the detection of a significant oxygen (O) signal. nih.gov

The ratio of dopant anions to nitrogen atoms (Cl/N ratio) is a key parameter obtained from XPS data, providing a measure of the doping level. For doped PEPy, a surface Cl/N atomic ratio of 0.25 has been reported. nih.gov The effectiveness of a dedoping process, for example, using sodium hydroxide (B78521), can be monitored by a decrease in this ratio. In one study, the Cl/N ratio for PEPy dropped from 0.25 to 0.15 after dedoping. nih.gov Furthermore, XPS can confirm the success of redoping; after exposing dedoped PEPy to HCl vapor, the reintroduction of chloride ions was verified. nih.gov

Table 2: Surface Atomic Composition of Poly(this compound) (PEPy) from XPS This table shows the elemental composition of doped and dedoped PEPy grains as determined by XPS, illustrating the change in chlorine content.

Sample StateCarbon (C) at%Nitrogen (N) at%Oxygen (O) at%Chlorine (Cl) at%Cl/N Atomic RatioReference
Doped76.210.510.62.60.25 nih.gov
Dedoped77.08.213.61.20.15 nih.gov
Redoped79.29.19.32.40.26 nih.gov

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of materials at the nanoscale, providing three-dimensional topographical maps and quantitative data on surface roughness. sciopen.comresearchgate.net While less commonly reported for poly(this compound) specifically compared to its parent polypyrrole, the principles of AFM are directly applicable and provide complementary information to SEM. uchicago.eduiceesr.org.ng

AFM operates by scanning a sharp tip mounted on a flexible cantilever over the sample surface. researchgate.netuchicago.edu This allows for the detailed mapping of surface features, such as the nodular or granular structures typical of electropolymerized films. rsc.org For conducting polymers like PEPy, AFM can reveal how surface roughness and morphology are influenced by preparation conditions. researchgate.net In studies of similar polymer systems, AFM has been used to measure the height and diameter of individual polymer nanowires, with diameters in the range of 3-10 nm being observed for different polypyrroles templated with DNA. iceesr.org.ng AFM can also be operated in different modes to probe not just topography but also local mechanical properties, such as elasticity, providing a multiparametric view of the polymer surface. uchicago.edursc.org

Ultrafast Dynamics and Photophysical Investigations

The intrinsic photophysical behavior of the this compound monomer has been investigated using advanced ultrafast spectroscopic techniques, such as femtosecond time-resolved photoelectron imaging. These studies probe the decay dynamics of the molecule after it is excited by a UV laser pulse.

When this compound is excited to its S₁ electronic state, it exhibits complex decay dynamics that occur on multiple timescales, from picoseconds to nanoseconds. The specific decay pathways and their associated time constants are dependent on the excitation wavelength, which in turn populates different vibrational states within the S₁ electronic manifold. aip.orgaip.orgresearchgate.netustc.edu.cnresearchgate.net

For example, upon excitation at 241.9 nm, three distinct decay time constants have been measured: a fast component of 5.0 ± 0.7 ps, an intermediate component of 66.4 ± 15.6 ps, and a much slower component of 1.3 ± 0.1 ns. aip.orgaip.orgustc.edu.cn When a higher energy pump wavelength of 237.7 nm is used, the decay dynamics change, showing two time constants of 2.1 ± 0.1 ps and 13.1 ± 1.2 ps. aip.orgaip.orgustc.edu.cn These different lifetimes are assigned to the decay of various vibrational states within the S₁ state, highlighting the molecule's intricate excited-state landscape. aip.orgaip.orgustc.edu.cn This is notably different from the ultrafast N-H bond fission (ca. 70 fs) observed in its isomer, 2-ethylpyrrole (B73703), indicating that the position of the ethyl group significantly influences the primary photochemical pathways. acs.org

Table 3: Excited-State Decay Time Constants for this compound This table summarizes the decay time constants of this compound when excited to the S₁ electronic state at different pump wavelengths, as measured by femtosecond time-resolved photoelectron imaging.

Pump Wavelength (nm)Decay Time Constant 1Decay Time Constant 2Decay Time Constant 3Reference
241.95.0 ± 0.7 ps66.4 ± 15.6 ps1.3 ± 0.1 ns aip.orgaip.orgustc.edu.cn
237.72.1 ± 0.1 ps13.1 ± 1.2 psN/A aip.orgaip.orgustc.edu.cn

Other Advanced Characterization Methodologies

Chiral Gas Chromatography (GC) is a powerful analytical technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. researchgate.netscbt.com This separation is crucial in fields like pharmaceuticals and biochemistry, as enantiomers can have different physiological effects. The technique relies on a chiral stationary phase within the GC column that interacts differently with each enantiomer, leading to different retention times and thus separation. scbt.com

However, this compound is an achiral molecule. openstax.org It does not possess a chiral center (a carbon atom bonded to four different groups) and has a plane ofsymmetry. libretexts.org Consequently, it does not exist as enantiomers. Therefore, chiral gas chromatography for the purpose of enantiomeric analysis is not an applicable or relevant characterization technique for this compound itself.

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties of materials. tandfonline.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. researchgate.net DSC measures the heat flow into or out of a sample during a controlled temperature program, identifying phase transitions such as melting and glass transitions. tandfonline.com

While data on the monomer is limited, the thermal properties of polymers derived from this compound, such as poly(this compound) (PEPy), have been investigated. In one study, poly(this compound) was synthesized via a solvent-free chemical oxidative polymerization. nih.govacs.org Thermogravimetric analysis was used to characterize the resulting polymer grains. acs.orgscribd.com For instance, the thermal decomposition of a BODIPY derivative synthesized using this compound showed excellent thermal stability, with a decomposition onset (5% mass loss) at 367°C, although no distinct melting point was observed by DSC before decomposition. agu.edu.tr TGA of copolymers containing N-substituted pyrroles has also been used to assess thermal stability, where a weight loss in the 300–400 °C range was assigned to the N-substituent of the pyrrole ring. tandfonline.com

This compound is a monomer that can be polymerized to form poly(this compound) (PEPy), a conductive polymer. acs.orgmdpi.com The electrical conductivity of these polymeric materials is a key characteristic and is typically measured using a four-point probe technique on pressed pellets or films of the polymer. tandfonline.com

The conductivity of polypyrrole and its derivatives is influenced by several factors, including the nature of the substituent on the nitrogen atom. The introduction of N-alkyl substituents, such as the ethyl group in PEPy, generally leads to a reduction in conductivity compared to unsubstituted polypyrrole. researchgate.net This is attributed to steric effects that can disrupt the planarity of the polymer chains, which is essential for efficient charge transport. Studies on copolymers of pyrrole with N-alkyl pyrroles have shown that the conductivity is inversely correlated with the length of the alkyl chain. researchgate.net

Research has shown that poly(this compound) films exhibit electrochemical activity, and their conductivity can be influenced by the pH of the electrolyte solution used during electrochemical cycling. tandfonline.com In one study, poly(this compound) was synthesized via a solvent-free method, and its electrical conductivity was measured. nih.govacs.org The conductivity of such materials is a critical parameter for their potential applications in electronic devices, sensors, and antistatic coatings. mdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethylpyrrole. These methods, rooted in quantum mechanics, allow for the detailed analysis of its electronic landscape and the stability of transient species that may form during chemical reactions.

The electronic structure of this compound has been a subject of theoretical investigation, often in comparison to its parent compound, pyrrole (B145914). Studies have utilized methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to calculate the molecule's geometry and vibrational modes in its ground electronic state (S0). researchgate.net The introduction of the ethyl group at the nitrogen atom influences the electronic distribution within the aromatic pyrrole ring.

Upon photoexcitation, this compound exhibits complex electronic behavior. Theoretical models are crucial for interpreting experimental observations, such as those from time-resolved photoelectron spectroscopy. For instance, upon excitation to the first excited singlet state (S1), the subsequent decay dynamics are governed by the interplay of different electronic states. researchgate.net High-level ab initio calculations, including complete active space self-consistent field (CASSCF) and extended multi-state second-order perturbation theory (XMS-CASPT2), are employed to map the potential energy surfaces of the excited states. researchgate.netrsc.org These calculations help in identifying the character of the excited states, such as the πσ* states, which are often dissociative and play a key role in the photochemistry of pyrrole derivatives. rsc.org The theoretical description of these phenomena requires sophisticated approaches to account for the complex interactions between electronic states and nuclear motion. researchgate.net

Quantum chemical calculations are instrumental in predicting the stability of reactive intermediates that can be formed from this compound, such as radicals and carbocations. The stability of these species is critical in determining reaction pathways and mechanisms.

Radical Formation: The N-H bond in pyrrole and its derivatives is known to be susceptible to homolytic cleavage upon UV excitation, leading to the formation of a pyrrolyl radical. rsc.org In the case of this compound, the analogous process would be the cleavage of a C-H bond on the ethyl group or the N-C bond. Theoretical calculations can determine the bond dissociation energies (BDEs) for these processes. The stability of the resulting radical is influenced by factors like hyperconjugation and resonance. pressbooks.pub For instance, a radical formed on the alpha-carbon of the ethyl group would be stabilized by the adjacent nitrogen atom. The stability of alkyl radicals generally follows the order: tertiary > secondary > primary. pressbooks.pubasccollegekolhar.in

Carbocation Formation: Carbocations are positively charged species that can be formed through heterolytic bond cleavage. allen.in The stability of a carbocation derived from this compound would depend on the position of the positive charge. An ethyl cation, while theoretically possible, is generally unstable. However, if the positive charge can be delocalized through resonance with the pyrrole ring, its stability would be significantly enhanced. libretexts.org The stability of carbocations is influenced by inductive effects and resonance, with benzylic and allylic carbocations being particularly stable due to charge delocalization. asccollegekolhar.inlibretexts.org The pyrrole ring, being electron-rich, can potentially stabilize an adjacent positive charge.

Reactive Intermediate TypeFactors Influencing StabilityGeneral Stability Trend
Radical Hyperconjugation, Resonance, Nature of substituent groupsTertiary > Secondary > Primary pressbooks.pubasccollegekolhar.in
Carbocation Inductive effects, Resonance/Delocalization, HybridizationTertiary > Secondary > Primary asccollegekolhar.in

Molecular Modeling and Force Field Applications

Molecular modeling techniques, particularly those employing classical mechanics, offer a computationally efficient way to study the conformational landscape and energetics of this compound.

Molecular mechanics force fields provide a simplified, yet effective, description of the potential energy of a molecule as a function of its atomic coordinates. The Merck Molecular Force Field 94 (MMFF94) is a widely used force field, particularly well-suited for organic and drug-like molecules. avogadro.cc MMFF94 has been parameterized for a broad range of chemical structures, including heteroaromatic compounds like pyrrole and amines. avogadro.cc

The functional form of MMFF94 includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). stanford.edu This force field is designed to achieve high accuracy for conformational energies and geometries. chemrxiv.org Its parameterization often relies on high-level quantum mechanical data, ensuring a good balance in describing various molecular interactions. stanford.edusci-hub.se For a molecule like this compound, MMFF94 can be used to perform energy minimizations and molecular dynamics simulations to explore its conformational space. sci-hub.se

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. scribd.com For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ethyl group to the nitrogen atom of the pyrrole ring.

Using a force field like MMFF94, one can perform a systematic search of the conformational space by rotating the relevant dihedral angle. This process generates a potential energy profile, from which the lowest energy conformations (global and local minima) can be identified. nih.gov The energy barriers between these conformers can also be calculated, providing insight into the flexibility of the molecule at different temperatures. researchgate.netlasalle.edu These calculations can reveal the most likely shapes the molecule will adopt in different environments. mdpi.com

ParameterDescriptionRelevance to this compound
Dihedral Angle The angle between two intersecting planes, defined by four atoms.Rotation around the N-C bond of the ethyl group defines the key conformations.
Potential Energy The energy stored within a molecule due to its atomic arrangement.Used to determine the stability of different conformers.
Conformational Minima Low-energy structures corresponding to stable conformers.Represent the most probable shapes of the molecule.
Rotational Barrier The energy required to rotate from one conformer to another.Indicates the flexibility of the ethyl group relative to the pyrrole ring.

Simulation of Dynamic Processes

Computational simulations allow for the investigation of the time-dependent behavior of this compound, from ultrafast photochemical events to slower conformational changes. The ultrafast decay dynamics of this compound when excited to its S1 electronic state have been explored using femtosecond time-resolved photoelectron imaging. researchgate.net The decay is characterized by multiple time constants, which are attributed to different vibrational states within the S1 state. researchgate.net

Simulations of photoinduced dynamics, often using methods like ab initio multiple spawning (AIMS) or surface hopping, can model the non-adiabatic transitions between electronic states that govern photochemical reactions. rsc.org These simulations can track the evolution of the molecular geometry over time following photoexcitation, providing a detailed picture of processes like bond cleavage or internal conversion. For instance, in the related molecule 2-ethylpyrrole (B73703), simulations have shown that N-H bond dissociation can occur on a femtosecond timescale. rsc.orgacs.org Similar simulations for this compound would be crucial to elucidate its specific photo-dissociation pathways and the dynamics of the resulting fragments. researchgate.net

Non-Adiabatic Dynamics Simulations

The study of molecules in their electronically excited states is crucial for understanding photochemical and photophysical processes. For this compound, non-adiabatic dynamics, which describe the transitions between different electronic states, have been investigated using advanced computational and experimental techniques.

Research into the ultrafast decay dynamics of this compound when excited to its first singlet electronic state (S1) has been conducted using the femtosecond time-resolved photoelectron imaging method. researchgate.net This technique allows for the observation of population flow out of the Franck-Condon region on extremely short timescales. researchgate.net In a specific study on this compound, the molecule was excited using two different ultraviolet pump wavelengths, leading to the observation of distinct decay time constants. researchgate.net

At a pump wavelength of 241.9 nm, three separate decay time constants were measured: 5.0 ± 0.7 ps, 66.4 ± 15.6 ps, and 1.3 ± 0.1 ns. researchgate.net When the pump wavelength was shifted to 237.7 nm, two different time constants of 2.1 ± 0.1 ps and 13.1 ± 1.2 ps were derived. researchgate.net These differing time constants are assigned to the relaxation processes from different vibrational levels within the S1 electronic state, highlighting the complexity of the decay dynamics. researchgate.net

Pump Wavelength (nm)Derived Decay Time Constants
241.95.0 ± 0.7 ps
241.966.4 ± 15.6 ps
241.91.3 ± 0.1 ns
237.72.1 ± 0.1 ps
237.713.1 ± 1.2 ps

Nucleation and Growth Mechanism Modeling in Polymerization

The formation of a polymer film on an electrode surface, such as in the electropolymerization of this compound, is a complex process that begins with nucleation and is followed by growth. Computational models are essential for interpreting experimental data, typically from chronoamperometric measurements (current vs. time curves), to understand this mechanism. redalyc.orgmdpi.com These models describe how initial nuclei form on the substrate and subsequently grow into a film. mdpi.com

The theoretical framework for analyzing these processes in conducting polymers like poly(this compound) generally considers two primary modes of nucleation: instantaneous and progressive. maynoothuniversity.ie

Instantaneous Nucleation (IN): This mechanism assumes that all active sites on the electrode surface are nucleated simultaneously at the beginning of the polymerization process. maynoothuniversity.ie

Progressive Nucleation (PN): In this model, nucleation occurs continuously over time on available active sites. mdpi.commaynoothuniversity.ie

ModelDescription
Instantaneous NucleationSimultaneous formation of nuclei on all active sites at the start of the process. maynoothuniversity.ie
Progressive NucleationContinuous formation of nuclei on active sites over the duration of the process. mdpi.commaynoothuniversity.ie
Two-Dimensional (2D) GrowthGrowth of nuclei proceeds in two dimensions, spreading across the surface. researchgate.netmdpi.com
Three-Dimensional (3D) GrowthGrowth of nuclei proceeds in three dimensions, forming hemispherical or other 3D shapes. researchgate.netredalyc.orgmdpi.com

Advanced Applications and Functional Material Development

Conductive Polymers and Optoelectronics

The unique electronic and physical properties of PEPy make it a valuable component in the development of conductive and light-interactive materials.

Poly(N-Ethylpyrrole) in Conductive Materials

Poly(this compound) is a member of the conductive polymer family, which exhibits tunable electrical conductivity. mdpi.com The conductivity of polypyrrole and its derivatives is influenced by several factors during synthesis, including the choice of oxidant, solvent, dopant, and reaction temperature. um.es Chemical oxidative polymerization is a common method for producing these polymers, often yielding them in a conductive state as the oxidant salts also act as doping agents. um.es Ferric chloride (FeCl₃) is a frequently used oxidant for synthesizing highly conductive polypyrrole complexes. um.es

The introduction of an N-alkyl substituent, such as the ethyl group in NEP, can influence the resulting polymer's properties. While N-substitution can sometimes lead to a decrease in conductivity compared to unsubstituted polypyrrole, it can also enhance other properties like processability. mdpi.comresearchgate.net For instance, copolymers of pyrrole (B145914) and N-alkyl pyrroles have been synthesized to balance conductivity and other desired characteristics. researchgate.net The conductivity of copolymers of pyrrole and N-ethyl pyrrole can be significantly higher when synthesized via an interfacial method compared to conventional chemical polymerization. researchgate.net

Polymer/CompositeSynthesis MethodConductivity (S/cm)Reference
Poly(pyrrole)Chemical OxidativeVaries (e.g., 10⁻³ - 10⁻²) researchgate.net
Poly(3-ethylpyrrole) on unmodified electrodeElectrooxidative Polymerization0.4
Poly(3-ethylpyrrole) on SAM-modified electrodeElectrooxidative Polymerization1.4
Poly(pyrrole-co-N-octyl pyrrole) (70:30)Conventional ChemicalLow researchgate.net
Poly(pyrrole-co-N-octyl pyrrole) (70:30)Interfacial (Toluene)~20x higher than conventional researchgate.net
Poly(pyrrole-co-N-octyl pyrrole) (70:30)Interfacial (Chloroform)~700x higher than conventional researchgate.net

Photothermal Materials Science

Poly(this compound) has demonstrated significant potential in photothermal materials science, where light energy is converted into heat. This property is particularly prominent when PEPy is exposed to near-infrared (NIR) light. nih.govresearchgate.net Grains of PEPy, both in their doped and dedoped states, exhibit a rapid and substantial temperature increase upon NIR laser irradiation, reaching temperatures greater than 430 °C. nih.govresearchgate.net This efficient photothermal conversion is attributed to the material's strong absorption in the NIR region and low luminescence efficiency. mdpi.com

The photothermal effect of PEPy has been harnessed in various applications, including the development of light-responsive materials. nih.govresearchgate.net The ability to generate heat locally and on-demand opens up possibilities for applications in areas such as remote actuation and temperature-sensitive systems.

MaterialStimulusTemperature IncreaseKey FindingReference
Poly(this compound) Grains (doped and dedoped)Near-Infrared Laser> 430 °CRapid and significant temperature increase upon irradiation. nih.govresearchgate.net
Poly(this compound) GrainsNear-Infrared LaserNot specifiedGrains exhibit photothermal properties. acs.orgacs.org

Fabrication of Optoelectronic Devices and Sensors

The conductive nature of poly(this compound) and its derivatives makes them suitable for use in various electronic devices, including sensors and electrodes. nih.gov The ability to function as a sensitive coating on acoustic wave sensors has been explored for the detection of volatile organic compounds and aromas. psu.edu By using an array of sensors with different polypyrrole-based coatings, including poly(this compound), it is possible to achieve selective detection of various analytes, such as those found in alcoholic beverages. psu.edu

While specific performance data for optoelectronic devices based solely on poly(this compound) is not extensively detailed in the provided context, the broader family of polypyrroles is recognized for its potential in this area. acs.org The ability to form thin, conductive films is a key requirement for many optoelectronic applications. acs.org

Biomedical Engineering and Bio-Related Materials

In the realm of biomedical engineering, this compound-based materials are being explored for their utility in creating biocompatible and functional devices for diagnostics and therapeutic applications.

Polymeric Materials in Biosensor Development

Poly(this compound) and its composites are emerging as promising materials for the fabrication of biosensors. mdpi.comnih.gov These materials can serve as an effective matrix for the immobilization of biorecognition elements, such as enzymes and antibodies, while their conductivity facilitates signal transduction. ru.nl

A notable application is in the development of electrochemical biosensors for the detection of neurotransmitters like dopamine (B1211576). A composite of polypyrrole-3-carboxylic acid, polypyrrole, and gold nanoparticles has been used to create a sensor with a wide linear detection range and a low limit of detection for dopamine. mdpi.comnih.gov Similarly, polypyrrole-based layers have been incorporated into glucose biosensors, demonstrating good reproducibility and resistance to interfering compounds. mdpi.com

Biosensor CompositionAnalyteDetection LimitLinear RangeReference
Poly(N-2-nitrile ethyl pyrrole) with gold nanoparticlesDopamineNot specified10 µM–100 µM mdpi.com
Polypyrrole-3-carboxylic acid/Polypyrrole/Gold NanoparticlesDopamine9.72 nM5 to 180 µM mdpi.comnih.gov
LIG-Nb₄C₃Tₓ MXene-PPy-FeNPsDopamine70 pM1 nM to 1 mM frontiersin.org
GR/PtNS/PD/GOx/Ppy electrodeGlucose0.561 mMup to 39.0 mM mdpi.com
Radiofrequency integrated passive deviceGlucose0.033 µMNot specified nih.gov
Polythionine and Multiwalled Carbon NanotubesGlucose5.0 µM0.04 mM to 2.5 mM plos.org
PEDOT:PSS/Titanium Carbide/Graphene Quantum DotsGlucose65 µM0–500 µM mdpi.com

Responsive Liquid Marbles for Biomedical Applications

A fascinating application of poly(this compound) is in the creation of responsive liquid marbles. nih.govresearchgate.net Liquid marbles are liquid droplets coated with hydrophobic particles, which prevents them from wetting surfaces. ens.fr Dedoped poly(this compound) grains, due to their hydrophobicity, can effectively stabilize liquid marbles at the air-water interface. nih.govresearchgate.net

These PEPy-stabilized liquid marbles are not static; they can be controlled by external stimuli. A key feature is their light-responsiveness. nih.govresearchgate.net When a NIR laser is directed at a specific point on a PEPy-stabilized liquid marble floating on water, the photothermal effect creates a localized temperature gradient. nih.govresearchgate.net This temperature difference induces a surface tension gradient in the surrounding water, leading to a Marangoni flow that propels the liquid marble. nih.govresearchgate.netresearchgate.net This light-driven locomotion can be controlled in terms of direction and timing. nih.gov

Furthermore, these liquid marbles can be designed to be pH-responsive. Exposure to an acidic vapor, such as hydrochloric acid (HCl), can cause the dedoped PEPy grains to become redoped. nih.govresearchgate.net This change in the chemical state of the polymer can lead to the disintegration of the liquid marble, allowing for the controlled release of its liquid contents. nih.govresearchgate.net This combination of light-driven movement and stimulus-induced release makes PEPy-based liquid marbles promising candidates for applications in microfluidics, miniature reactors, and targeted delivery systems in biomedicine. researchgate.netresearchgate.net

MaterialPhenomenonStimulusOutcomeReference
Dedoped Poly(this compound) GrainsLiquid Marble StabilizationAir-water interfaceFormation of stable liquid marbles. nih.govresearchgate.net
Poly(this compound) Stabilized Liquid MarbleLight-Driven LocomotionNear-Infrared LaserMovement on water surface via Marangoni flow. nih.govresearchgate.netresearchgate.net
Poly(this compound) Stabilized Liquid MarbleStimulus-Responsive DisintegrationHCl VaporDisruption of the marble and release of contents. nih.govresearchgate.net

Carbon Monoxide Releasing Polymers for Therapeutic Potential

The therapeutic potential of carbon monoxide (CO) has been recognized, noting its role as a vital endogenous signaling molecule with anti-inflammatory and anti-proliferative properties. nih.govdu.edu A significant challenge in harnessing CO for therapeutic use is the precise and controlled delivery to target sites without systemic toxicity. du.edu To address this, researchers have developed CO-releasing molecules (CORMs) and, more recently, Carbon Monoxide Releasing Polymers (CORPs). du.edumaynoothuniversity.ie

Polymers based on pyrrole have been identified as a promising platform for creating CORPs. Research has demonstrated the fabrication of a carbon monoxide releasing polymer by incorporating metal carbonyl complexes, specifically M(CO)4(Bipy) where M can be Chromium (Cr), Molybdenum (Mo), or Tungsten (W), into a polypyrrole (PPy) film. maynoothuniversity.ie This method allows for the controlled electrochemical release of CO, presenting a viable strategy for delivering CO as a therapeutic agent. maynoothuniversity.ie The development of directly polymerizable organic CORMs is also an active area of research, aiming to create new classes of materials for targeted CO delivery. du.edu

Materials for Drug Delivery Systems (General Pyrrole Derivatives)

Pyrrole and its derivatives are foundational in the development of advanced drug delivery systems due to their unique physicochemical properties. scitechnol.com These heterocyclic compounds serve as crucial building blocks in synthesizing more complex molecules for pharmaceutical applications. scitechnol.com The incorporation of pyrrole derivatives into drug delivery vehicles, such as liposomes, can significantly enhance their performance. scitechnol.com

Key advantages of using pyrrole-modified systems in drug delivery include:

Enhanced Stability : Pyrrole groups can increase the stability of liposomes, offering greater resistance to enzymatic degradation and preventing premature leakage of the encapsulated drug. scitechnol.com

Improved Bioavailability : The lipophilic nature of pyrrole derivatives facilitates better interaction with cell membranes, promoting cellular uptake through mechanisms like membrane fusion and endocytosis. This is particularly beneficial for drugs with low membrane permeability. scitechnol.com

Extended Circulation : Modification with pyrrole moieties can increase the circulation half-life of liposomes, allowing for a longer therapeutic window. scitechnol.com

Specific pyrrole-based structures, such as calix researchgate.netpyrroles, have been investigated for their potential as drug delivery systems. biointerfaceresearch.com These macrocyclic compounds have shown promise in biomedical applications, including anticancer activity, and represent an emerging class of materials for supramolecular chemotherapy. biointerfaceresearch.com

Smart Materials and Responsive Systems

Poly(this compound) (PEPy) has emerged as a key component in the creation of smart materials, particularly as a stabilizer for liquid marbles. researchgate.netacs.org Liquid marbles are non-wetting droplets encapsulated by hydrophobic particles, and PEPy grains have proven to be effective for this purpose. researchgate.netresearchgate.net

In one method, PEPy grains are synthesized via a solvent-free chemical oxidative polymerization. acs.orgresearchgate.net After a process called "dedoping" with an aqueous sodium hydroxide (B78521) solution, these PEPy grains become sufficiently hydrophobic to adsorb to the air-water interface of a water droplet, forming a stable liquid marble. researchgate.netacs.org

A key feature of these PEPy grains is their photothermal property. researchgate.netresearchgate.net Upon irradiation with a near-infrared (NIR) laser, the grains rapidly heat up, with temperatures recorded exceeding 430 °C. acs.orgresearchgate.net This localized heating induces a surface tension gradient on the surrounding water surface, resulting in a Marangoni flow that propels the liquid marble. researchgate.netacs.org This demonstrates the function of PEPy as a light-responsive actuator, enabling controlled movement of the liquid marble without direct contact. researchgate.net

Synthesis and Properties of Poly(this compound) Grains for Liquid Marbles. acs.orgresearchgate.net
PropertyDescription/Value
Synthesis MethodSolvent-free chemical oxidative polymerization of this compound with FeCl₃ oxidant.
MorphologyAtypical grains with diameters of a few tens of micrometers.
Key ProcessDedoping with NaOH solution to increase hydrophobicity.
FunctionStabilizer for liquid marbles at the air-water interface.
Actuation MechanismPhotothermal effect under NIR laser irradiation.
Result of ActuationLight-induced Marangoni flow causes locomotion of the liquid marble.

The same Poly(this compound) grains used to stabilize liquid marbles also exhibit pH-responsiveness, adding another layer to their "smart" material capabilities. researchgate.netacs.org The stability of the PEPy-coated liquid marble is dependent on the doping state of the polymer. scribd.com

The dedoped PEPy grains that stabilize the marble can be "redoped" upon exposure to an acidic environment. acs.orgnih.gov Specifically, research has shown that when a PEPy-stabilized liquid marble is exposed to hydrochloric acid (HCl) vapor, the polymer grains undergo redoping. researchgate.netacs.org This process alters the properties of the PEPy grains, specifically their hydrophobicity, causing them to lose their ability to effectively stabilize the air-water interface. acs.org As a result, the liquid marble disintegrates, releasing its liquid content. researchgate.netnih.gov This behavior demonstrates a clear and programmable response to a change in ambient pH, highlighting the potential of poly(this compound) in creating sensors and controlled-release systems. acs.org

Electrochemical Applications

Polypyrrole (PPy) and its derivatives, including Poly(this compound), are extensively studied as active materials for electrochemical energy storage devices like supercapacitors and lithium-ion batteries. mdpi.comnih.gov Their high theoretical capacitance, conductivity, and rapid redox kinetics make them attractive for these applications. mdpi.comnih.gov

Supercapacitors: PPy derivatives function as pseudocapacitive materials, storing charge through fast and reversible faradaic reactions occurring throughout the bulk of the polymer. mdpi.com This mechanism allows for higher energy storage density compared to electric double-layer capacitors that rely on carbon-based materials. mdpi.commdpi.com Research has focused on creating nanostructured PPy materials, such as hollow nanospheres, to maximize surface area and enhance electrochemical performance. nih.gov For instance, hollow PPy nanospheres have demonstrated specific capacitances as high as 350 F/g at a current density of 1 A/g, with a corresponding symmetric supercapacitor showing a maximum energy density of 40 Wh/kg. nih.gov Furthermore, new approaches involve grafting polymer chains, such as those from this compound methacrylate (B99206), onto carbon materials to create improved electrode assemblies with enhanced charge storage capabilities. researchgate.net

Lithium-ion Batteries: In the context of lithium-ion batteries, polypyrrole derivatives are explored primarily as components of the electrode or as solid polymer electrolytes. mdpi.comresearchgate.net The mechanical flexibility and conductivity of these polymers can help accommodate the volume changes that occur during the charging and discharging of electrode materials, potentially improving cycle life. nih.gov As polymer electrolytes, materials like poly(ethylene oxide) (PEO) are often studied, but there is interest in developing other polymer hosts. researchgate.netrsc.org The goal is to replace flammable liquid electrolytes with safer, solid-state alternatives that still offer high ionic conductivity. researchgate.net The tunable properties of PPy derivatives make them candidates for further development in this area. mdpi.com

Performance of Polypyrrole-Based Supercapacitors
Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Reference
Hollow PPy Nanospheres350140 nih.gov
Polypyrrole49Not Specified26.16 bibliotekanauki.pl
MoS₂/PPy/rGO19421Not Reported nih.gov
3D Porous PPy Film313.61Not Reported nih.gov

Anticorrosion Coatings

Poly(this compound) (PEPy), a derivative of this compound, has garnered interest for its potential application in anticorrosion coatings. nih.gov Like other N-substituted polypyrrole derivatives, such as poly(N-methylpyrrole) (PMPy), PEPy is being explored for its ability to protect metallic surfaces from corrosive environments. nih.govacs.org The introduction of an alkyl group at the N-position of the pyrrole ring can influence the properties of the resulting polymer, including its mechanical strength and hydrophobicity, which are crucial for protective coatings. mdpi.com

The primary mechanism of corrosion protection by conductive polymers like PEPy involves creating a passive layer on the metal surface. This layer acts as a physical barrier, obstructing the penetration of corrosive agents like moisture and aggressive ions. mdpi.comresearchgate.net Furthermore, the conductive nature of the polymer can help to maintain the metal in a passive state through anodic protection. nih.gov Research into related N-substituted polypyrroles has shown that these coatings can exhibit a self-healing effect, where dopant anions are released from the polymer matrix to repair the passive layer when the surface is damaged. maynoothuniversity.ie

Studies on various polypyrrole-based coatings have demonstrated significant improvements in corrosion resistance. For instance, composite coatings incorporating polypyrrole derivatives have shown high protection efficiency on different metal substrates. The effectiveness of these coatings is often evaluated using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These techniques measure parameters like corrosion potential (Ecorr), corrosion current (icorr), and coating resistance (Rc), which indicate the level of protection provided. mdpi.com For example, a composite coating containing Poly(N-vinylpyrrole) (PNVPY), a related polymer, and carbon black nanoparticles on a zinc substrate showed a corrosion protection efficiency of up to 99.99%. mdpi.com Similarly, coatings of poly(N-methylpyrrole) have been reported to significantly reduce the corrosion rate of carbon steel in acidic media. mdpi.com

The table below summarizes findings from research on various N-substituted polypyrrole coatings, illustrating their anticorrosion performance.

Coating CompositionSubstrateCorrosive MediumKey FindingsProtection Efficiency (%)
Poly(N-vinylpyrrole)/Carbon Black/PVB mdpi.comZinc3.5% NaClShowed remarkably high coating resistance (Rc) and low corrosion current (icorr). mdpi.com99.99 mdpi.com
Poly(N-methylpyrrole-Tween20)/P3MT mdpi.comCarbon Steel0.5 M H₂SO₄Corrosion rate was reduced by a factor of ~10 compared to uncoated steel. mdpi.com> 90 mdpi.com
Poly(N-methylpyrrole) maynoothuniversity.ieCopperAcid Rain MediaProtected copper for 12 days via a self-healing mechanism. maynoothuniversity.ieNot specified
Polypyrrole (inverted electrode) nih.govCopperArtificial SeawaterShowed higher conductivity and maintained passivation of the substrate. nih.govNot specified

This table presents data on N-substituted polypyrrole derivatives to illustrate the performance context for this compound-based coatings.

Advanced Separation and Filtration Technologies

Cyclo[n]pyrroles for Anion and Neutral Molecule Binding and Separation

Cyclo[n]pyrroles, macrocyclic compounds consisting of 'n' pyrrole rings linked directly at their alpha (α) positions without any meso-carbon atoms, represent a significant class of molecules in supramolecular chemistry. google.com These macrocycles are engineered for the selective binding and separation of ions and neutral molecules. google.com Their unique structure creates a central cavity that can be tailored to bind specific guest molecules through non-covalent interactions, primarily hydrogen bonding between the pyrrolic N-H groups and the guest. google.comtandfonline.com

The binding affinity and selectivity of cyclo[n]pyrroles can be precisely "tuned" in several ways. google.com Varying the number of pyrrole units (n) in the macrocycle alters the size and shape of the central cavity. google.com An oxidative coupling procedure allows for the synthesis of cyclo[n]pyrroles where n can be 6, 7, 8, 9, 10, 11, or 12. google.com Additionally, attaching electron-donating or electron-withdrawing substituents to the periphery of the pyrrole rings can modify the electronic properties of the cavity, further refining its binding preferences. google.com

The capability of these macrocycles to bind anions has been demonstrated in both solution and the solid state. google.com For example, X-ray diffraction analysis of a cyclo researchgate.netpyrrole complex revealed a centrally bound sulfate (B86663) anion within its cavity, confirming its anion-binding ability. google.com This binding is strong and selective enough to allow for the separation of specific anions from a mixture. google.com The interaction is not limited to charged species; cyclo[n]pyrroles are also expected to bind neutral molecules, opening avenues for their separation as well. google.com

A particularly useful application of cyclo[n]pyrroles is in chromatography, where they are attached to a solid support. google.com Such a setup can be used in a chromatography column for the separation of anions or neutral molecules from a mixture. google.com This can be achieved through batch processing, where the cyclo[n]pyrrole-functionalized support is added to a mixture to bind the target species, which is then separated from the solution. google.com The table below details the characteristics of various cyclo[n]pyrrole systems.

Cyclo[n]pyrrole SystemNumber of Pyrrole Units (n)Target GuestsKey Features and Applications
General Cyclo[n]pyrroles google.com6, 7, 8, 9, 10, 11, 12Anions, Neutral MoleculesUsed as separation media (e.g., in chromatography) and for removing anions from an environment. google.com Affinity can be tuned by varying 'n' and peripheral substituents. google.com
Cyclo researchgate.netpyrrole google.com8Sulfate anion (SO₄²⁻)Confirmed binding of sulfate in the solid state via X-ray diffraction. google.com Synthesized efficiently via bulk electrolysis using specific anions as templates. researchgate.net
Cyclo nih.govpyrrole researchgate.net7Not specifiedIsolated as a product from the electrochemical oxidation of 3,4-diethylpyrrole. researchgate.net
Cyclo mdpi.compyrrole & Cyclo researchgate.netpyrrole nih.gov6, 8Not specified (redox states studied)Redox-active systems with small HOMO-LUMO gaps, allowing for the stepwise addition of electrons. nih.gov
Cyclo mdpi.compyrrole rsc.org4Not specifiedA contracted porphyrin analogue with a non-planar, strained structure. rsc.org Exhibits fluorescence in the visible region. rsc.org

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

N-Ethylpyrrole has been identified as a modulator of enzyme activity, a characteristic that underpins much of its biological interest. The nature of its interaction with various enzymes, from kinetics to its role as a substrate mimic, is crucial for understanding its therapeutic potential.

The interaction of this compound with enzymes can lead to inhibition, a process governed by specific kinetic parameters. Studies have shown that this compound can act as an enzyme inhibitor, with its efficacy quantified by metrics such as the IC50 value, which represents the concentration of an inhibitor required to reduce an enzyme's activity by half.

For instance, this compound has been studied as an inhibitor of Ethylbenzene Dehydrogenase (EbDH). In these studies, it demonstrated a significant inhibitory effect. The mechanism of inhibition is thought to involve the formation of non-productive enzyme-ligand complexes. This is attributed to higher energy barriers for the formation of radicals and carbocations when this compound is in the active site, compared to the natural substrate, ethylbenzene. While it can be processed by the enzyme, its structural differences from the primary substrate lead to a less efficient reaction, positioning it as a potential inhibitor.

The study of inhibition kinetics is essential for characterizing the inhibitor's potency and mechanism. arxiv.org In competitive inhibition, the inhibitor vies with the substrate for the enzyme's active site. rose-hulman.edu This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org In contrast, non-competitive inhibitors bind to a site other than the active site, reducing the enzyme's maximum velocity (Vmax) without affecting the substrate's binding affinity (Km). libretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a reduction in both Vmax and Km. libretexts.orgdu.ac.in The specific kinetic profile of this compound derivatives depends on the enzyme and the exact structure of the derivative.

Table 1: Enzyme Inhibition Data for Ethylbenzene Dehydrogenase

Compound Enzyme IC50 (µM)
This compound Ethylbenzene Dehydrogenase 2.8
N-Ethylimidazole Ethylbenzene Dehydrogenase 2200

| N-Ethyl-1,2-azaborine | Ethylbenzene Dehydrogenase | 100 |

This table presents the half-maximal inhibitory concentration (IC50) of this compound and related compounds against Ethylbenzene Dehydrogenase, highlighting its comparatively strong inhibitory effect.

This compound can act as a substrate analogue, a molecule that resembles the natural substrate for an enzyme. This mimicry allows it to enter the enzyme's active site. However, due to its structural distinctions, the subsequent enzymatic reaction may be slow or altered, leading to inhibition. Fungal biotransformation studies have explored the metabolism of various aromatic compounds. While 2-ethylpyrrole (B73703) was not observed to be transformed in one study, related compounds like 2-ethylthiophene (B1329412) were hydroxylated, indicating that the enzymatic machinery of certain fungi can process such structures. cdnsciencepub.com

The metabolism of pyrrole (B145914) derivatives can be influenced by the enzymes present in a biological system. For example, studies with human liver S9 fractions, which contain a variety of metabolic enzymes, have shown that bile pigments containing pyrrole rings can inhibit the metabolism of mutagens. uq.edu.au This suggests that pyrrole structures can interact with and potentially inhibit metabolic enzymes like those in the Cytochrome P450 family. uq.edu.au The specific metabolic fate of this compound depends on the biological context, including the specific enzymes it encounters.

Antimicrobial Research

Derivatives of this compound have demonstrated notable potential as antimicrobial agents, with research highlighting their effectiveness against a range of pathogenic bacteria and fungi. researchgate.net

Recent research has confirmed the antimicrobial capabilities of this compound and its derivatives. Studies involving N-alkylated pyrrole derivatives have recorded significant antibacterial and antifungal action against common pathogens. For instance, chitosan (B1678972) derivatives incorporating this compound have shown enhanced antimicrobial properties compared to chitosan alone.

N-alkylpyrrole derivatives of chitosan have been tested against the gram-negative bacterium Escherichia coli, the gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans. bbrc.in These derivatives showed an inhibitory effect on all tested organisms, with the potency varying based on the specific substitution. bbrc.in Generally, these modified chitosans exhibited greater antibacterial and antifungal activity than native chitosan. bbrc.in Other research has shown that certain 1,5-diaryl-2-ethyl pyrrole derivatives are potent inhibitors of Bacillus subtilis and exhibit strong antifungal activity against C. albicans and Aspergillus niger. researchgate.net

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative Type Organism Zone of Inhibition (cm) MIC (mg/mL)
This compound-Chitosan E. coli 1.0 ± 0.05 -
N-Pyrrolylpropyl-Chitosan E. coli 1.2 ± 0.05 0.15 ± 0.03
N-Pyrrolylpropyl-Chitosan S. aureus 1.4 ± 0.03 0.15 ± 0.01

| N-Pyrrolylpropyl-Chitosan | C. albicans| 0.8 ± 0.03 | 0.2 ± 0.03 |

This table summarizes the antimicrobial activity of this compound derivatives against various microorganisms, indicating the zone of inhibition and Minimum Inhibitory Concentration (MIC). Data is sourced from studies on N-alkylated pyrrole derivatives of chitosan. bbrc.in

The relationship between the chemical structure of this compound derivatives and their antimicrobial efficacy is a key area of investigation. Modifications to the pyrrole ring system can significantly impact biological activity. For example, enhancing the lipophilicity (fat-solubility) of pyrrole derivatives has been generally correlated with increased antimicrobial activity. researchgate.net This is likely because increased lipophilicity can facilitate the compound's passage through the lipid-rich cell membranes of microorganisms. ijrpr.com

Studies on diarylpyrroles have shown that substitutions at the 1st, 3rd, and 5th positions of the pyrrole ring have a more significant impact on activity compared to modifications at the 2nd position. researchgate.net Furthermore, research on N-alkylpyrrole chitosan derivatives suggests that increasing the length of the alkyl group can lead to an increase in antimicrobial activity. bbrc.in The presence of specific functional groups, such as halogens, on the pyrrole structure can also enhance antibacterial effects against both Gram-positive and Gram-negative bacteria by increasing lipophilicity and improving cell penetration. ijrpr.com

Analgesic and Anti-inflammatory Properties

The pyrrole heterocycle is a structural component of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, making its derivatives promising candidates for new analgesic and anti-inflammatory agents. pensoft.netpensoft.net

Research into various N-(substituted-ethyl)pyrrole-3,4-dicarboximide derivatives has suggested potential for pain management applications. A recent study investigated six novel pyrrolic compounds for their analgesic and anti-inflammatory effects. The findings indicated that these compounds possess analgesic action against chemical stimuli in experimental models. pensoft.netpensoft.net Specifically, they showed significant effects in both the early and late phases of the formalin test, a model for tonic, persistent pain. pensoft.net

However, the same study found that these specific pyrrolic compounds did not exhibit anti-inflammatory activity in a carrageenan-induced paw edema model, nor did they show antinociceptive properties against thermal stimuli. pensoft.netpensoft.net This suggests a specific analgesic mechanism that may not be directly linked to the inhibition of inflammation, differing from typical NSAIDs. In contrast, other research on different pyrrole derivatives has reported anti-inflammatory effects, indicating that these properties are highly dependent on the specific molecular structure of the compound. nih.gov

Development of N-Substituted Pyrrole Derivatives with Analgesic Effects

The search for novel pain management agents has led to the exploration of various heterocyclic compounds, with N-substituted pyrrole derivatives showing significant promise. Researchers have synthesized and evaluated numerous series of these compounds, particularly focusing on N-(substituted-ethyl)pyrrole-3,4-dicarboximides, for their potential analgesic properties.

In one study, a series of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides was prepared and evaluated in animal models. nih.gov These compounds were found to exhibit notable analgesic activity, in some cases superior to that of acetylsalicylic acid (ASA), a common reference drug. nih.govscitechnol.com For instance, in the phenylbenzoquinone-induced writhing test, which screens for potential analgesics, several of the synthesized pyrrole derivatives were found to be approximately 1.5 to 5 times more active than ASA. nih.govscitechnol.com One of the most potent compounds identified in these studies was a derivative designated as 4c, which demonstrated an ED₅₀ of 7.6 mg/kg. scitechnol.com

Another area of investigation involves the synthesis of pyrrole derivatives of phencyclidine (PCP). nih.gov In this research, the piperidine (B6355638) ring of the PCP molecule was replaced with a pyrrole ring. nih.gov The resulting compounds were tested for their effects on both acute and chronic pain in mice. nih.gov These studies highlight the versatility of the N-substituted pyrrole core in the design of new analgesic agents. nih.govnih.gov

Analgesic Activity of N-(substituted-ethyl)pyrrole-3,4-dicarboximide Derivatives
CompoundDescriptionAnalgesic Activity (ED₅₀ in mg/kg)Reference Standard (ASA ED₅₀ in mg/kg)
Compound 3dN-(substituted-ethyl)pyrrole-3,4-dicarboximide derivative47.739.15
Compound 4cN-(substituted-ethyl)pyrrole-3,4-dicarboximide derivative7.639.15
General SeriesN-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides~1.5-5 times more active than ASAN/A

Structure-Activity Relationship Studies in Pain Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the analgesic effects of N-substituted pyrrole derivatives. These studies analyze how modifications to the chemical structure influence biological activity, guiding the design of more potent and effective compounds. nih.govnih.gov

For N-(substituted-ethyl)pyrrole-3,4-dicarboximides, the nature of the substituent on the piperazine (B1678402) ring and the group attached to the pyrrole nitrogen have been shown to be important for analgesic activity. nih.gov While many derivatives showed activity superior to acetylsalicylic acid, their effectiveness varied based on these substitutions. nih.govscitechnol.com

In the case of phencyclidine-related pyrrole compounds, SAR studies revealed the critical role of substituents on the phenyl ring. nih.gov Research demonstrated that simply replacing the piperidine ring of phencyclidine with a pyrrole ring did not, on its own, produce significant analgesic effects in certain pain models. nih.gov However, the addition of a methyl group to the phenyl ring of the pyrrole derivative, specifically 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole, resulted in a compound with significantly enhanced analgesic activity in both acute thermal and chemical pain tests, as well as in a chronic pain model. nih.gov This suggests that the electron-donating properties of the methyl group, combined with the aromatic pyrrole ring, are key to its effectiveness in pain modulation. nih.gov

Other Biological Activities

Beyond analgesia, the pyrrole scaffold, including this compound, is a component of molecules investigated for a variety of other therapeutic applications.

Exploration of N-Pyrrylarylsulfones as Therapeutic Agents

N-Pyrrylarylsulfones represent a significant class of compounds that have been extensively studied for their therapeutic potential. mdpi.comnih.gov This class of molecules, which incorporates a pyrrole ring linked to an aryl sulfone group, has been investigated for a range of biological activities, including antiviral, anticancer, and effects on the central nervous system (SNC). mdpi.comnih.govresearchgate.net The pyrrole ring is considered a "privileged scaffold," meaning it can serve as a basis for designing drugs targeting various receptors. mdpi.com

Research into N-pyrrylarylsulfones has led to the synthesis of numerous non-cyclic, tricyclic, and tetracyclic systems. mdpi.comnih.gov For example, a pyrrylarylsulfone-containing compound known as VU0410150 has been identified as a positive allosteric modulator for the mGluR4 receptor, with potential applications in treating Parkinson's disease. mdpi.com In the realm of antiviral research, a 2-nitrophenyl 1-pyrryl sulfone derivative bearing a 2-ethoxycarbonyl function showed notable activity against HIV-1. mdpi.com These findings underscore the importance of the N-pyrrylarylsulfone pharmacophore in drug discovery and have spurred the design of new agents based on this structure. mdpi.comnih.gov

Anticancer Activity of Pyrrole Core Systems

The pyrrole core is a key feature in a multitude of compounds investigated for their anticancer properties. researchgate.netnih.gov Derivatives of pyrrole have demonstrated the ability to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes like kinases and histone deacetylases. researchgate.netnih.gov

Recent research has focused on developing highly active and selective cytotoxic molecules containing the pyrrole motif. researchgate.net For instance, certain pyrrole derivatives have shown dose- and time-dependent cytotoxic activity against various human cancer cell lines, such as those from colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinomas. mdpi.com In one study, specific pyrrole derivatives demonstrated particularly high antitumor properties against LoVo colon cancer cells. mdpi.com

The this compound moiety itself has been incorporated into novel compounds with potential anticancer applications. A derivative containing a 2-ethylpyrrole fragment showed potent activity as an antagonist for EPAC2 (Exchange Proteins Directly Activated by cAMP 2), a protein implicated in certain cellular signaling pathways relevant to cancer. nih.gov Similarly, some polyhalogenated pyrrole derivatives have exhibited anticarcinogenic properties, and the introduction of a nitro group into the pyrrole ring of these compounds can enhance this activity. colab.ws The versatility of the pyrrole scaffold allows for extensive chemical modifications, enabling the development of new compounds that can target various aspects of cancer cell biology. researchgate.netcolab.ws

Cytotoxic Activity of Selected Pyrrole Derivatives
CompoundCancer Cell LineActivity/Effect
Compound 4aLoVo (Colon)High antitumor properties; decreased cell viability to 82.54% at 6.25 μM after 24h. mdpi.com
Compound 4dLoVo (Colon)High antitumor properties; decreased cell viability to 91.11% at 6.25 μM after 24h. mdpi.com
Spiro derivatives with methoxy (B1213986) and nitro groupsHCT-116 (Colon), Jurkat (Leukemia)Remarkable selectivity and heightened activity (IC₅₀ values below 10 μM). nih.gov
4-oxo-1,3-thiazolidin-2-ylidene derivativesMCF-7 (Breast), HCT-116 (Colon)Significant activity. nih.gov
2-ethylpyrrole derivative (Compound 34)N/A (EPAC2 antagonism)Potent EPAC2 antagonist with an IC₅₀ of 0.5 μM. nih.gov

Structure Property and Structure Function Relationships

Influence of N-Substitution on Polymer Properties

The introduction of an ethyl group at the nitrogen position of the pyrrole (B145914) monomer unit significantly alters the characteristics of the resulting polymer, poly(N-Ethylpyrrole) (PEPy), when compared to the parent polypyrrole (PPy). These changes primarily manifest in the polymer's hydrophobicity, processability, and electrical conductivity.

Hydrophobicity and Processability of Poly(this compound)

The substitution of the hydrogen on the pyrrole nitrogen with an alkyl group, such as an ethyl group, demonstrably increases the hydrophobicity of the corresponding polymer. acs.org This is a direct consequence of the nonpolar nature of the alkyl chain. Water contact angle measurements have confirmed that the hydrophobicity of poly(N-alkylpyrrole)s increases with the size of the alkyl group. acs.orgresearchgate.net For instance, dedoped poly(this compound) grains have been shown to be hydrophobic, allowing them to adsorb to the air-water interface and function as effective stabilizers for liquid marbles. acs.orgresearchgate.net

This enhanced hydrophobicity, coupled with the disruption of interchain interactions by the N-substituent, can lead to improved processability. While polypyrrole itself is often intractable and insoluble in common organic solvents, the introduction of N-alkyl groups can improve solubility and fusibility. mdpi.comum.es This allows for the synthesis of soluble polymers through both chemical and electrochemical methods, which is a critical factor for many industrial applications. mdpi.comum.es However, it is worth noting that the polymerization of this compound in aqueous media can result in lower yields compared to pyrrole due to the monomer's poorer solubility in water. nih.gov

Conductivity and Alkyl Chain Length Correlations

A well-established correlation exists between the length of the N-alkyl chain in poly(N-alkylpyrroles) and the electrical conductivity of the polymer. Generally, an increase in the alkyl chain length leads to a decrease in conductivity. nih.gov This phenomenon is attributed to the steric hindrance induced by the substituent, which causes a loss of planarity in the polymer chains. um.es This deviation from planarity disrupts the π-conjugation along the polymer backbone, which is essential for charge transport.

For example, the conductivity of polypyrrole can be in the range of 40–100 S·cm⁻¹, whereas the conductivity of poly(N-methylpyrrole) is significantly lower, at approximately 10⁻³ S·cm⁻¹. nih.gov Further increasing the alkyl chain length to an ethyl group and beyond continues this trend of decreasing conductivity. nih.gov Copolymers of pyrrole and N-alkylpyrroles exhibit conductivities that are intermediate between their respective homopolymers, and the conductivity decreases as the proportion of the N-alkylpyrrole monomer unit increases. nih.gov

Table 1: Electrical Conductivity of Polypyrrole and its N-Alkyl Derivatives
PolymerConductivity (S·cm⁻¹)
Polypyrrole (PPy)40–100
Poly(N-methylpyrrole) (PMPy)~0.001
Poly(this compound) (PEPy)Data not available in provided search results

Molecular Structure and Electronic Properties in Reactivity

The electronic structure of the this compound molecule plays a critical role in its chemical reactivity, particularly in the formation of reactive intermediates and its interactions within biological systems.

Radical and Carbocation Intermediate Formation Energetics

The formation of radical and carbocation intermediates is a key aspect of the reactivity of many organic compounds. In the context of this compound, density functional theory (DFT) calculations have provided insights into the energetics of these processes. It has been shown that the formation of a radical intermediate from this compound is thermodynamically less favorable compared to a similar compound like ethylbenzene, with a higher positive change in Gibbs free energy (ΔG). Conversely, the stability of the corresponding carbocation is higher, as indicated by a more negative ΔG. This suggests that reactions proceeding through a radical formation pathway may have a higher energy barrier and thus a slower rate. The stability of radical intermediates is influenced by factors such as σ-donation from adjacent alkyl groups and resonance delocalization. libretexts.org Similarly, carbocations are stabilized by the planar sp2 hybridized carbon atom with an empty p orbital, and this stability can be influenced by connected atoms with lone pairs of electrons. dalalinstitute.com

Role of Substituents on Biological Potency

The biological activity of pyrrole-containing compounds can be significantly modulated by the nature and position of substituents on the pyrrole ring. While specific data on the biological potency of simple this compound is limited in the provided search results, the broader principles of substituent effects on pyrrole derivatives are well-documented. For instance, in a series of N-alkylated pyrrole derivatives of chitosan (B1678972), an increase in the length of the alkyl group at the nitrogen was found to correlate with increased antimicrobial activity. bbrc.in This suggests that the ethyl group in this compound derivatives could play a role in modulating their biological effects. The introduction of various substituents can influence properties like lipophilicity, which in turn can affect how the molecule interacts with biological targets. colab.ws For example, in some series of pyrrole derivatives, higher lipophilicity has been linked to increased antituberculosis activity. colab.ws The specific positioning of substituents is also crucial, as demonstrated in various studies where substitutions at different positions on the pyrrole ring led to significant differences in anti-inflammatory or anticancer activity. scitechnol.com

Future Directions and Emerging Research Areas

Integration of N-Ethylpyrrole into Multicomponent Systems

The integration of this compound into multicomponent systems such as copolymers and supramolecular assemblies is a promising avenue for creating materials with tailored properties.

One-pot multicomponent methodologies are being explored for the synthesis of polyethylene (B3416737) glycol (PEG)-grafted pyrrole-based conjugated polymers. These systems can self-assemble into soft nanoparticles that have applications in drug delivery. The encapsulation and sustained release of drug molecules can be achieved, with the inherent fluorescence of the polypyrrole backbone serving as a tool for intracellular detection nih.gov.

The synthesis of pentasubstituted 2-aryl pyrroles, which can be derived from N-substituted pyrroles, is being achieved through one-pot sequential Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis and cross-coupling reactions. This method allows for the creation of highly substituted pyrrole cores that are otherwise challenging to synthesize, opening up possibilities for new functional molecules rsc.org.

Furthermore, pyrrole-based conjugated microporous polymers (CMPs) are being developed through the self-polymerization of pyrrole-containing monomers. These materials exhibit robust architectures, tunable pore sizes, and large specific surface areas, making them effective heterogeneous catalysts for reactions such as the Knoevenagel condensation frontiersin.org. The incorporation of this compound units into such frameworks could further enhance their catalytic activity and stability.

System TypeSynthetic StrategyPotential ApplicationsKey Findings
CopolymersOne-pot multicomponent synthesisDrug deliverySelf-assembly into nanoparticles for drug encapsulation and release. nih.gov
Highly Substituted PyrrolesTi-catalyzed [2+2+1] cycloaddition and cross-couplingFunctional materialsEfficient synthesis of pentasubstituted pyrroles with diverse functionalities. rsc.org
Conjugated Microporous PolymersSelf-polymerization of pyrrole monomersHeterogeneous catalysisHigh surface area and porosity lead to excellent catalytic performance. frontiersin.org

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of this compound and its derivatives to minimize environmental impact.

Environmentally benign methods for the synthesis of N-substituted pyrroles include the use of deep eutectic solvents like [CholineCl][ZnCl2]3 under solvent-free sonication rsc.org. Additionally, solvent-free synthesis of N-substituted pyrroles can be achieved using commercially available and recyclable aluminas as catalysts mdpi.com. These methods offer advantages such as shorter reaction times, high yields, and the avoidance of hazardous solvents.

Water is also being utilized as a green solvent for the synthesis of pyrrole derivatives. Four-component synthesis of N-hydroxypyrroles has been demonstrated in water using a secondary amine catalyst, providing a mild and environmentally friendly protocol nih.gov.

Biocatalysis presents another green approach for the synthesis of N-substituted pyrroles. Enzymes such as α-amylase from hog pancreas have been shown to catalyze the Paal-Knorr reaction to produce pyrrole derivatives in good to excellent yields under mild conditions nih.gov. The use of immobilized lipases, like Novozym 435, for the transesterification to synthesize pyrrole esters is another example of a simple and efficient enzymatic approach nih.govnih.gov. Chemoenzymatic strategies are also being developed, combining selective enzymatic amination of diketones with classic pyrrole synthesis methods researchgate.net.

Green Chemistry ApproachMethodKey Advantages
Alternative SolventsDeep eutectic solvents, waterReduced use of hazardous solvents, improved reaction efficiency. rsc.orgnih.gov
Solvent-Free SynthesisMechanochemical activation, solid catalystsElimination of solvents, shorter reaction times, easy catalyst recovery. mdpi.comnih.gov
BiocatalysisUse of enzymes (e.g., α-amylase, lipases)Mild reaction conditions, high selectivity, biodegradable catalysts. nih.govnih.govnih.gov

Advanced Characterization Methodologies

A deeper understanding of the structure-property relationships of this compound-based materials necessitates the use of advanced characterization techniques.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its polymers.

¹H NMR provides information on the number and environment of protons. uobasrah.edu.iq

¹³C NMR helps in determining the carbon framework of the molecule. uobasrah.edu.iqyoutube.com

The chemical shifts in these spectra are crucial for confirming the structure of the synthesized compounds. cas.czbeilstein-journals.orgtemp.domainspageplace.deresearchgate.net

Microscopic Techniques: The morphology of poly(N-substituted pyrrole)s can be controlled and characterized using various microscopic methods. For instance, poly(N-cyanoethylpyrrole) has been prepared with different morphologies, including compact films, microspheres, and hollow microspheres, which were characterized by techniques that could be applied to poly(this compound) as well nih.gov. The morphology of block copolymer assemblies containing N-substituted pyrrolidone has been studied, revealing transitions from spherical to vesicle-like structures nih.gov.

Thermal Analysis: Techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) are used to study the thermal stability of pyrrole-based materials. For example, the thermal degradation of novel pyrrole esters has been investigated using these methods, demonstrating their excellent thermal stability nih.gov.

TechniqueInformation ObtainedExample Application
NMR Spectroscopy (¹H and ¹³C)Molecular structure, connectivity, and purity. uobasrah.edu.iqyoutube.comConfirmation of the synthesis of this compound and its derivatives. nih.gov
Electron MicroscopySurface morphology, size, and shape of nanomaterials.Characterization of poly(N-cyanoethylpyrrole) microspheres and films. nih.gov
Thermal Analysis (TG/DSC)Thermal stability and degradation pathways.Evaluation of the thermal properties of pyrrole esters. nih.gov

Computational Design and Prediction of this compound-Based Materials

Computational methods are becoming indispensable for the rational design and prediction of the properties of this compound-based materials, accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, molecular orbitals, and reactivity of pyrrole derivatives. These calculations can predict properties such as LUMO energy levels, which are crucial for designing n-type and ambipolar polymer semiconductors based on diketopyrrolopyrrole, a related class of compounds nih.gov. Molecular orbital computations using DFT have been applied to study novel bioactive pyridine (B92270) derivatives, demonstrating the power of this method in understanding molecular properties nih.gov.

Molecular dynamics simulations can provide insights into the morphology and self-assembly of this compound-containing polymers. Understanding these dynamic processes is key to designing materials with specific nanostructures for applications like drug delivery.

Translational Research in Biomedical and Industrial Sectors

The ultimate goal of research into this compound is its translation into practical applications in the biomedical and industrial sectors.

Biomedical Sector: The development of N-substituted pyrrole-based materials for biomedical applications is an active area of research. For instance, pH-sensitive microspheres of N-isopropylacrylamide copolymers have been synthesized and investigated as pH sensors mdpi.com. The incorporation of this compound into such systems could offer new sensing capabilities. Polypyrrole derivatives are also being explored for their potential in sensors for detecting biomolecules like dopamine (B1211576) mdpi.com.

Industrial Sector: In industry, N-Ethylpyrrolidone, a related compound, is used as a polar solvent in various applications, including plastic coatings and cleaning agents atamankimya.com. Pyrrole derivatives are also utilized as additives to enhance the properties of plastics and rubbers, and as auxiliary agents in oil drilling and water treatment nbinno.com. Poly(N-methylpyrrole) coatings have been shown to provide effective corrosion protection for stainless steel mdpi.com. These existing applications for related compounds suggest potential industrial uses for this compound and its polymers in areas such as coatings, specialty chemicals, and advanced materials. The versatility of polymers finds applications across numerous industries, from automotive parts to medical supplies trp.co.ukbritannica.com.

Q & A

Q. What are the key considerations for synthesizing N-Ethylpyrrole and characterizing its purity in organic chemistry research?

this compound is typically synthesized via alkylation of pyrrole using ethylating agents like ethyl halides under basic conditions. Critical steps include controlling reaction temperature (to avoid over-alkylation) and using inert atmospheres to prevent oxidation. Post-synthesis, purity is assessed via gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts, and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., distinguishing N- vs. C-alkylation isomers). Quantitative analysis of substituent ratios can be performed using integration of proton NMR signals .

Q. How can researchers resolve discrepancies in stereoselectivity data during enzymatic hydroxylation of this compound?

In studies of ethylbenzene dehydrogenase (EbDH)-catalyzed hydroxylation, this compound exhibits moderate enantiomeric excess (60% S-enantiomer). However, non-enzymatic pathways (e.g., water-mediated racemization of intermediates like 1-vinyl-1H-pyrrole) may reduce stereoselectivity. To address contradictions:

  • Use chiral GC or HPLC coupled with polarimetry to distinguish enzymatic vs. non-enzymatic products.
  • Conduct kinetic isotope effect (KIE) studies to confirm rate-limiting steps (e.g., radical vs. carbocation intermediates). Reference kinetic parameters (e.g., kcat = 0.16 s<sup>−1</sup>, Km = 130 µM for this compound vs. ethylbenzene) to contextualize reactivity differences .

Advanced Research Questions

Q. How do computational models explain the lower enzymatic activity of EbDH with this compound compared to ethylbenzene?

Density functional theory (DFT) calculations reveal that the radical intermediate formation for this compound is less thermodynamically favorable (ΔG = +2.3 kcal/mol vs. ethylbenzene), while carbocation stability is higher (ΔG = −1.8 kcal/mol). This suggests that the rate-limiting step (radical formation) dominates the lower kcat. Researchers should:

  • Validate computational results with experimental radical trapping assays (e.g., using TEMPO).
  • Compare activation energies via Arrhenius plots of EbDH activity at varying temperatures. Table: Calculated intermediate stabilities for EbDH substrates :
CompoundΔG (Radical, kcal/mol)ΔG (Carbocation, kcal/mol)
Ethylbenzene0.0 (reference)0.0 (reference)
This compound+2.3−1.8
B-Ethyl-1,2-azaborine+4.7+3.1

Q. What methodologies are effective in analyzing non-productive enzyme-ligand complexes formed during inhibition studies with this compound analogues?

Competitive inhibition by compounds like N-ethylimidazole or 1,2-azaborines can be studied using:

  • Surface plasmon resonance (SPR): Measure binding affinities (Kd) of inhibitors to EbDH.
  • X-ray crystallography: Resolve enzyme-inhibitor co-structures to identify steric/electronic clashes (e.g., boron-nitrogen vs. carbon-carbon isosterism).
  • Isothermal titration calorimetry (ITC): Quantify enthalpy-entropy trade-offs in inhibitor binding. Cross-validate findings with IC50 values (e.g., 2200 µM for 1,2-azaborines) and molecular dynamics simulations .

Q. How can researchers design QSAR models for EbDH substrates and inhibitors using this compound as a template?

Quantitative structure-activity relationship (QSAR) models require:

  • Descriptor selection: Include electronic (Hammett σ), steric (molar refractivity), and thermodynamic (ΔG of intermediates) parameters.
  • Data curation: Use kinetic data (kcat, Km) and inhibition constants (IC50) from structurally diverse analogues.
  • Validation: Apply leave-one-out cross-validation and external test sets (e.g., azaborines, imidazoles) to avoid overfitting. Example equation: log(1/IC50) = a(σ) + bGradical) + c .

Methodological Guidance

Q. What statistical approaches are recommended for validating contradictory data in this compound reaction studies?

  • Bland-Altman plots: Compare enzymatic vs. non-enzymatic product yields.
  • Principal component analysis (PCA): Identify outliers in datasets (e.g., anomalous ee values due to side reactions).
  • Bayesian inference: Model uncertainty in kinetic parameters (e.g., confidence intervals for Km). Ensure adherence to NIH reporting guidelines for preclinical research, including detailed experimental replicates and error margins .

Q. How should researchers structure a manuscript focusing on this compound’s mechanistic role in catalytic cycles?

  • Introduction: Highlight gaps in BN/CC isosterism literature and EbDH’s substrate scope.
  • Results: Tabulate kinetic data, computational ΔG values, and crystallographic binding poses.
  • Discussion: Contrast this compound’s reactivity with ethylbenzene, emphasizing electronic vs. steric effects.
  • Methods: Specify chromatographic conditions (e.g., chiral GC column: β-cyclodextrin) and DFT functional/basis sets used .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.